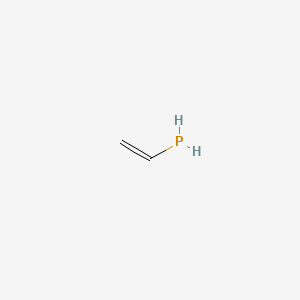

Vinyl phosphine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58436-39-8 |

|---|---|

Molecular Formula |

C2H5P |

Molecular Weight |

60.03 g/mol |

IUPAC Name |

ethenylphosphane |

InChI |

InChI=1S/C2H5P/c1-2-3/h2H,1,3H2 |

InChI Key |

SCESWTHQFQXGMV-UHFFFAOYSA-N |

Canonical SMILES |

C=CP |

Origin of Product |

United States |

Synthetic Methodologies for Vinyl Phosphines and Their Derivatives

Carbon-Phosphorus (C-P) Bond Formation Strategies

The construction of the C(sp²)-P bond in vinyl phosphines is typically achieved through two major mechanistic pathways: nucleophilic substitution reactions involving a phosphorus-based nucleophile and an vinylic electrophile, or the atom-economical addition of a P-H bond across a carbon-carbon multiple bond (hydrophosphination).

Nucleophilic substitution represents a classical and robust method for C-P bond formation. This strategy relies on the generation of a potent phosphorus-centered nucleophile, which subsequently displaces a leaving group from a vinylic substrate.

This method involves the deprotonation of a secondary organophosphine (R₂PH) using a strong base to generate a highly nucleophilic metallated phosphide (B1233454) (R₂PM, where M = Li, Na, K). This phosphide anion then reacts with a suitable vinyl electrophile, such as a vinyl halide, to form the target vinyl phosphine (B1218219) via nucleophilic substitution.

A representative procedure is the synthesis of vinyldiphenylphosphine. Diphenylphosphine (B32561) is first treated with an organolithium reagent, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. This acid-base reaction quantitatively yields the lithium diphenylphosphide salt. Subsequent addition of vinyl bromide to the reaction mixture results in the formation of vinyldiphenylphosphine and lithium bromide. The reaction generally proceeds in good yield, providing a direct route to this important ligand.

Table 1: Synthesis of Vinyldiphenylphosphine via Metallated Organophosphine You can filter the table by clicking on the headers.

| Organophosphine | Base | Electrophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Diphenylphosphine | n-Butyllithium (n-BuLi) | Vinyl bromide | THF, -78 °C to 25 °C | Vinyldiphenylphosphine | 85 |

Similar to the approach above, this method utilizes phosphide anions as nucleophiles. However, it typically starts from more fundamental phosphorus sources like phosphine (PH₃) or primary phosphines (RPH₂), rather than secondary phosphines. The phosphide anions are generated by reacting the parent phosphine with strong bases or alkali metals.

For instance, the synthesis of the parent vinylphosphine (H₂PCH=CH₂) can be achieved by reacting a metal phosphide, such as sodium phosphide (NaPH₂), with a vinyl halide. Sodium phosphide is prepared from the reaction of phosphine gas with sodium metal in liquid ammonia. The subsequent introduction of vinyl chloride to this solution leads to the formation of vinylphosphine. This method is particularly useful for preparing less-substituted vinyl phosphines, which are often more challenging to access. The reaction conditions must be carefully controlled due to the high reactivity and hazardous nature of the reagents involved.

Table 2: Synthesis of Vinylphosphine from a Phosphide Anion You can filter the table by clicking on the headers.

| Phosphide Source | Electrophile | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Sodium phosphide (from Na/PH₃) | Vinyl chloride | Liquid Ammonia | Vinylphosphine | 72 |

Catalytic hydrophosphination is an atom-economical alternative that involves the direct addition of a P-H bond across an unsaturated C-C bond, such as an alkyne or an alkene. This approach avoids the use of stoichiometric organometallic reagents and the generation of salt byproducts.

The addition of phosphines to alkynes is the most direct and widely used hydrophosphination route to vinyl phosphines. The reaction is typically catalyzed by transition metal complexes based on palladium, nickel, platinum, or rhodium. A key challenge in the hydrophosphination of terminal alkynes (RC≡CH) is controlling the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (E vs. Z isomer formation).

For example, the palladium-catalyzed hydrophosphination of phenylacetylene (B144264) with diphenylphosphine typically proceeds with high selectivity for the linear anti-Markovnikov product, yielding (E)-1,2-diphenylethenyl)diphenylphosphine. In contrast, radical-initiated or certain base-catalyzed additions can favor the formation of the branched Markovnikov isomer. The choice of metal catalyst, ligands, and reaction conditions is therefore critical in directing the reaction toward the desired vinyl phosphine isomer.

Table 3: Metal-Catalyzed Hydrophosphination of Phenylacetylene with Diphenylphosphine You can filter the table by clicking on the headers.

| Catalyst System | Conditions | Product | Selectivity | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ / DPEphos | Toluene, 100 °C, 16 h | (E)-1,2-diphenylethenyl)diphenylphosphine | >98% anti-Markovnikov, >98% E-isomer | 95 |

| NiCl₂(dppe) | THF, 60 °C, 24 h | (Z)-1,2-diphenylethenyl)diphenylphosphine | >95% anti-Markovnikov, >95% Z-isomer | 88 |

A significant advancement in the field is the development of asymmetric hydrophosphination reactions catalyzed by small chiral organic molecules (organocatalysts). This methodology enables the synthesis of enantioenriched chiral phosphines, which are highly valuable in asymmetric catalysis. The reaction typically involves the conjugate (or Michael) addition of a phosphine to an activated α,β-unsaturated system, such as an enal.

The mechanism often proceeds through the formation of a transient, highly reactive iminium ion intermediate from the reaction between the α,β-unsaturated aldehyde and a chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether). The phosphine nucleophile then adds to the β-position of this activated intermediate in a stereocontrolled fashion, dictated by the chirality of the catalyst. Hydrolysis of the resulting enamine intermediate furnishes the chiral β-phosphino aldehyde product and regenerates the organocatalyst. Research has demonstrated that this method can deliver products with high yields and excellent enantioselectivities.

Table 4: Organocatalytic Asymmetric Hydrophosphination of Cinnamaldehyde You can filter the table by clicking on the headers.

| Substrate | Phosphine | Organocatalyst | Conditions | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| Cinnamaldehyde | Diphenylphosphine | (S)-Diarylprolinol silyl ether | Toluene, 0 °C, 12 h | (R)-3-(diphenylphosphino)-3-phenylpropanal | 96 | 94 |

Transition Metal-Catalyzed C-P Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the formation of carbon-phosphorus (C-P) bonds, providing access to a wide array of this compound derivatives. These methods often offer advantages in terms of functional group tolerance and reaction conditions compared to traditional methods. Palladium and copper catalysts are among the most extensively studied and utilized metals for this purpose.

Palladium-Catalyzed Coupling of Vinyl Triflates with Phosphine-Boranes

Palladium-catalyzed cross-coupling reactions have emerged as a highly effective method for the synthesis of vinylphosphine-borane complexes. acs.orgacs.orgnih.govfigshare.com This approach typically involves the reaction of a vinyl triflate with a secondary phosphine-borane complex in the presence of a palladium catalyst. acs.orgacs.orgnih.govfigshare.com The use of phosphine-boranes is advantageous as they are generally more stable and easier to handle than the corresponding free phosphines, which are prone to oxidation. beilstein-journals.org

The versatility of this method is demonstrated by its applicability to a range of vinyl triflates and various diaryl-, dialkyl-, and alkylarylphosphine-borane precursors. acs.orgacs.orgnih.govfigshare.comresearchgate.net A common catalytic system for this transformation is [1,3-Bis(diphenylphosphino)propane]dichloropalladium(II) (dpppPdCl2) in the presence of a weak base like potassium carbonate (K2CO3) in a polar solvent such as dimethyl sulfoxide (B87167) (DMSO). acs.org The reaction generally proceeds under mild heating, for example at 60°C. acs.org

A key advantage of this methodology is the ability to synthesize phosphine derivatives that are not readily accessible through other routes, such as hydrophosphination, especially for sterically hindered or cyclic vinylphosphines. acs.org Furthermore, the resulting vinylphosphine-borane products can be conveniently purified by silica (B1680970) gel chromatography. acs.orgacs.orgnih.govfigshare.com This method has also been successfully applied to the synthesis of chiral, enantiopure phosphine-boranes by using chiral vinyl triflates derived from chiral ketones. acs.orgacs.orgnih.govfigshare.com

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov In this specific case, the vinyl triflate undergoes oxidative addition to the Pd(0) species, followed by transmetalation with the phosphine-borane and subsequent reductive elimination to yield the vinylphosphine-borane product and regenerate the Pd(0) catalyst. nih.gov

Table 1: Examples of Palladium-Catalyzed Coupling of Vinyl Triflates with Phosphine-Boranes acs.orgbeilstein-journals.org

| Entry | Vinyl Triflate | Phosphine-Borane | Catalyst | Base | Solvent | Yield (%) |

| 1 | Cyclohexenyl triflate | Diphenylphosphine-borane | dpppPdCl2 | K2CO3 | DMSO | 85 |

| 2 | 1-Phenylvinyl triflate | Di(tert-butyl)phosphine-borane | dpppPdCl2 | K2CO3 | DMSO | 78 |

| 3 | (E)-1-Decenyl triflate | Phenyl(methyl)phosphine-borane | dpppPdCl2 | K2CO3 | DMSO | 82 |

Copper-Catalyzed C-P Bond Formation

Copper-catalyzed C-P bond formation has become an increasingly important method for synthesizing phosphine compounds due to the lower cost and toxicity of copper compared to palladium. rsc.org This approach has been successfully applied to the coupling of secondary phosphines and phosphites with vinyl halides. acs.orgresearchgate.net

A general and efficient protocol for the copper-catalyzed coupling of vinyl halides with diaryl- and dialkylphosphines, as well as dibutyl phosphite, utilizes copper(I) iodide (CuI) as the catalyst. acs.org The reaction is typically carried out in the presence of a ligand, such as N,N'-dimethylethylenediamine, and a base, for instance, cesium carbonate (Cs2CO3). acs.org This catalytic system has demonstrated broad substrate scope, accommodating a variety of sterically hindered and functionalized substrates, and providing the desired vinylphosphine products in good to excellent yields. acs.org Both vinyl iodides and vinyl bromides have been shown to be suitable coupling partners in these reactions. rsc.org

The mechanism of copper-catalyzed C-P bond formation is believed to proceed through a different pathway than palladium-catalyzed reactions. While several mechanisms have been proposed, they often involve the coordination of the phosphine to the copper center, followed by reaction with the vinyl halide. beilstein-journals.orgpsu.edu In some cases, the reaction may proceed via a radical pathway. nih.gov

The development of copper-catalyzed methods provides a valuable and more economical alternative to palladium-catalyzed systems for the synthesis of vinyl phosphines. rsc.org

Table 2: Examples of Copper-Catalyzed Coupling of Vinyl Halides with Secondary Phosphines beilstein-journals.orgacs.orgbeilstein-journals.org

| Entry | Vinyl Halide | Secondary Phosphine | Catalyst | Ligand | Base | Yield (%) |

| 1 | 1-Iodocyclohexene | Diphenylphosphine | CuI | N,N'-Dimethylethylenediamine | Cs2CO3 | 92 |

| 2 | (E)-1-Bromo-1-octene | Dicyclohexylphosphine | CuI | N,N'-Dimethylethylenediamine | Cs2CO3 | 85 |

| 3 | 2-Bromostyrene | Dibutyl phosphite | CuI | N,N'-Dimethylethylenediamine | Cs2CO3 | 88 |

Reductive Synthesis Routes from Other Phosphorus Compounds

The reduction of pentavalent phosphorus compounds, particularly phosphine oxides, is a fundamental and widely used method for the synthesis of trivalent phosphines, including vinyl phosphines. beilstein-journals.org This approach is often necessary because phosphines are susceptible to oxidation, and sometimes they are intentionally converted to the more stable phosphine oxides for purification or handling purposes. beilstein-journals.org A subsequent reduction step is then required to obtain the desired phosphine.

Various reducing agents can be employed for the deoxygenation of phosphine oxides. A notable advancement in this area is the use of copper catalysts in conjunction with mild reducing agents like tetramethyldisiloxane (TMDS). organic-chemistry.org This copper-catalyzed reduction method is highly selective, allowing for the reduction of phosphine oxides to phosphines in the presence of other reducible functional groups such as ketones, esters, and olefins. organic-chemistry.org This chemoselectivity is a significant advantage for the synthesis of functionalized vinyl phosphines.

Furthermore, this reduction methodology can be integrated into a one-pot domino sequence. organic-chemistry.org For instance, a phosphine oxide can be reduced in situ to the corresponding secondary phosphine, which can then participate in a subsequent phosphination reaction with a vinyl halide without the need for isolating the sensitive secondary phosphine intermediate. organic-chemistry.org This streamlined approach enhances the efficiency and practicality of synthesizing a diverse range of vinyl phosphines. organic-chemistry.org

Free-Radical Addition Reactions for this compound Formation

Free-radical addition of P-H bonds across carbon-carbon multiple bonds, known as hydrophosphination, is an atom-economical and efficient method for forming C-P bonds and synthesizing vinyl phosphines. wikipedia.org These reactions can be initiated by various means, including thermal activation, UV irradiation, or the use of chemical radical initiators like azobisisobutyronitrile (AIBN). beilstein-journals.orgwikipedia.org

The free-radical hydrophosphination of alkynes is a direct route to vinyl phosphines. The reaction typically proceeds via a radical chain mechanism where a phosphinoyl radical is generated, which then adds to the alkyne. wikipedia.org This addition forms a vinyl radical intermediate that subsequently abstracts a hydrogen atom from another phosphine molecule to yield the this compound product and propagate the radical chain. nih.gov

This method has been successfully used to synthesize various vinyl phosphines from the addition of diphenylphosphine to both terminal and internal alkynes, as well as allenes. nih.govd-nb.info The regioselectivity of the addition can sometimes be controlled, although mixtures of isomers can be formed. beilstein-journals.org In many cases, the addition of the phosphinoyl radical occurs at the central carbon of allenes, leading predominantly to this compound products. nih.gov

Recent developments have explored initiator-free photochemical hydrophosphination reactions, which offer a milder and more environmentally friendly alternative. uwo.casurfacesciencewestern.comorganic-chemistry.org These reactions can be induced by UV light and proceed via a radical mechanism without the need for an external initiator. uwo.casurfacesciencewestern.com

Stereoselective Synthesis of Chiral Vinyl Phosphines

The synthesis of chiral phosphines, particularly those with stereogenicity at the phosphorus atom (P-stereogenic), is of great interest due to their application as ligands in asymmetric catalysis. beilstein-journals.org The development of stereoselective methods to access chiral vinyl phosphines is a significant area of research.

Access to P-Stereogenic Vinyl Phosphines

Several strategies have been developed to obtain enantiomerically enriched P-stereogenic vinyl phosphines. One of the primary challenges in synthesizing P-stereogenic phosphines is the configurational instability of many chiral phosphorus precursors, such as chlorophosphines, which can racemize at room temperature. nih.gov

A robust and widely used approach involves the use of chiral auxiliaries. nih.gov For example, the ephedrine-based methodology developed by Jugé and co-workers allows for the synthesis of P-stereogenic phosphine-boranes. nih.govchalmers.se In this method, a bis(diethylamino)alkylphosphine is reacted with a chiral ephedrine (B3423809) derivative to form a 1,3,2-oxazaphospholidine (B15486607) borane (B79455). nih.gov Subsequent stereoselective ring-opening with an organometallic reagent, such as a vinyllithium (B1195746) or vinyl Grignard reagent, proceeds with retention of configuration at the phosphorus center to yield the P-stereogenic vinylphosphine-borane. nih.gov

Another powerful strategy is the catalytic asymmetric synthesis of P-stereogenic phosphines. For instance, palladium-catalyzed asymmetric hydrophosphination of alkynes has been explored for the synthesis of P-stereogenic vinylphosphine-boranes. rsc.orgrsc.org This approach involves the reaction of a racemic secondary phosphine-borane with an alkyne in the presence of a chiral palladium catalyst. rsc.orgrsc.org The goal is to achieve a kinetic resolution where one enantiomer of the racemic phosphine reacts faster, leading to an enantioenriched vinylphosphine product. rsc.org

The direct nucleophilic substitution at a phosphorus center in a chiral phosphine oxide precursor is another viable route. acs.orgtandfonline.com Optically pure alkylphenylvinylphosphine oxides can be synthesized through nucleophilic displacement at the phosphorus atom to introduce the vinyl group. acs.org These chiral vinylphosphine oxides can then be reduced to the corresponding P-stereogenic vinyl phosphines.

Table 3: Methods for Accessing P-Stereogenic Vinyl Phosphines

| Method | Key Feature | Stereochemical Control |

| Chiral Auxiliary (e.g., Ephedrine) | Formation and stereoselective ring-opening of diastereomeric intermediates. nih.govchalmers.se | High stereoselectivity, often with retention of configuration. nih.gov |

| Catalytic Asymmetric Hydrophosphination | Kinetic resolution of a racemic secondary phosphine-borane using a chiral catalyst. rsc.orgrsc.org | Moderate to good enantiomeric excesses have been reported. rsc.org |

| Nucleophilic Substitution on Chiral Precursors | Displacement reaction on an optically pure phosphine oxide or related compound. acs.orgtandfonline.com | Can provide high enantiopurity depending on the stereospecificity of the reaction. |

Diastereoselective Methodologies Utilizing Chiral Auxiliaries

The synthesis of enantiopure P-stereogenic compounds can be achieved through diastereoselective nucleophilic substitution at the phosphorus atom using chiral auxiliaries. beilstein-journals.orgnih.gov This method involves the formation of diastereomeric intermediates that can be separated by techniques such as chromatography or recrystallization, making it a preferred approach for synthesizing chiral phosphines. beilstein-journals.orgnih.gov

Commonly employed chiral auxiliaries include chiral secondary alcohols like (–)-menthol and endo-borneol, or thiols, which react with halophosphines. beilstein-journals.orgnih.gov Menthylphosphinite boranes are notable synthetic intermediates in this process. beilstein-journals.orgnih.gov For instance, diastereomeric phosphinites prepared from an alkyldichlorophosphine can be separated by preparative HPLC or recrystallization. beilstein-journals.orgnih.gov A subsequent nucleophilic substitution of a pure diastereomer with an organolithium reagent, such as methyllithium, can yield a P-stereogenic phosphine-borane with high enantiomeric excess. beilstein-journals.orgnih.gov

Another effective method utilizes ephedrine as a chiral auxiliary. beilstein-journals.orgbeilstein-journals.org In this approach, 1,3,2-oxazaphospholidine boranes are key intermediates, formed by the reaction of a bis(diethylamino)alkylphosphine with ephedrine, followed by borane protection. beilstein-journals.orgnih.govbeilstein-journals.org Stereoselective ring-opening of these intermediates with an organolithium reagent produces acyclic products with retention of configuration at the phosphorus center. beilstein-journals.orgnih.gov These acyclic compounds can then undergo further reactions, such as acidolysis, to stereoselectively synthesize chiral chlorophosphine boranes. beilstein-journals.orgnih.govbeilstein-journals.org These chlorophosphine boranes, stabilized by the borane complex, can then be used to create a variety of P-chiral tertiary phosphine boranes via substitution with organometallic nucleophiles, which typically proceeds with an inversion of configuration at the phosphorus atom. beilstein-journals.orgnih.govbeilstein-journals.org

The use of chiral auxiliaries has also been applied in the diastereoselective addition of phosphine-borane to chiral α,β-unsaturated amides, employing amino-alcohols as chiral inducers, leading to α-substituted β-amidophosphine boranes. researchgate.net

Table 1: Examples of Chiral Auxiliaries in this compound Synthesis

| Chiral Auxiliary | Intermediate Type | Key Features |

| (-)-Menthol | Menthylphosphinite boranes | Diastereomers separable by HPLC or recrystallization. beilstein-journals.orgnih.gov |

| Ephedrine | 1,3,2-Oxazaphospholidine boranes | Stereoselective ring-opening with retention of configuration. beilstein-journals.orgnih.govbeilstein-journals.org |

| Amino-alcohols | Chiral α,β-unsaturated amides | Diastereoselective Michael addition of phosphine-borane. researchgate.net |

| (-)-8-Phenylmenthol | α,β-unsaturated esters | High diastereoselectivity in reaction with silylated telluronium allylide. acs.org |

Enantioselective Catalytic Approaches

The asymmetric catalytic synthesis of chiral phosphines, particularly those that are P-stereogenic, is a developing area of research. beilstein-journals.orgnih.gov These methods offer a more direct route to enantiomerically enriched phosphines compared to the use of stoichiometric chiral auxiliaries. frontiersin.org

One notable approach is the palladium-catalyzed C-P cross-coupling of vinyl triflates with secondary phosphine-boranes, providing an efficient route to vinylphosphine-boranes. nih.govacs.orgfigshare.com This method is versatile, accommodating various triflates and phosphine-borane precursors, and can be used to synthesize chiral enantiopure phosphine-boranes from chiral triflates. nih.govacs.orgfigshare.comresearchgate.net Similarly, palladium-catalyzed reactions have been used to convert vinyl triflates, derived from chiral ketones, into the corresponding vinylphosphines. liv.ac.ukliverpool.ac.uk

Nickel-catalyzed hydrophosphination of alkynes has emerged as a powerful strategy for the regio- and enantioselective synthesis of P-stereogenic vinyl phosphines. researchgate.netthieme-connect.com This method often utilizes in situ generated secondary phosphines from stable secondary phosphine oxides, addressing the challenge of handling air-sensitive secondary phosphines. researchgate.netthieme-connect.com The reaction demonstrates broad substrate scope and functional group compatibility. researchgate.net

Organocatalysis also presents a viable route. For instance, chiral amines can catalyze the enantioselective conjugate addition of aldehydes to vinyl phosphonates, yielding chiral γ-geminal phosphonate (B1237965) aldehydes. researchgate.net Furthermore, dynamic kinetic resolution of secondary phosphines, catalyzed by chiral transition metal complexes (e.g., platinum or ruthenium), is an effective strategy. beilstein-journals.org This process involves the formation of diastereomeric metal-phosphido complexes that undergo rapid pyramidal inversion, with the major phosphine product arising from the major diastereomeric complex. beilstein-journals.org

Table 2: Enantioselective Catalytic Synthesis of Vinyl Phosphines

| Catalyst System | Reaction Type | Substrates | Key Features |

| Palladium complexes | C-P Cross-Coupling | Vinyl triflates, secondary phosphine-boranes | Efficient access to vinylphosphine-boranes, including chiral versions. nih.govacs.orgfigshare.com |

| Nickel complexes | Hydrophosphination | Alkynes, secondary phosphine oxides (in situ) | High regio- and enantioselectivity for P-stereogenic vinyl phosphines. researchgate.netthieme-connect.com |

| Chiral amine organocatalysts | Conjugate Addition | Aldehydes, vinyl phosphonates | Produces chiral γ-geminal phosphonate aldehydes. researchgate.net |

| Chiral Platinum/Ruthenium complexes | Dynamic Kinetic Resolution | Secondary phosphines, various electrophiles | Based on rapidly inverting diastereomeric metal-phosphido complexes. beilstein-journals.org |

Protection Strategies for Vinyl Phosphines

Due to the high propensity of phosphines to oxidize to their corresponding phosphine oxides, protection strategies are often necessary during synthesis and purification. beilstein-journals.orgnih.gov

Formation and Utilization of Phosphine-Borane Complexes

A widely used strategy to protect phosphines from oxidation is the formation of phosphine-borane complexes. beilstein-journals.orgnih.gov The borane group can be introduced by reacting the phosphine with reagents like borane-dimethyl sulfide (B99878) or borane-tetrahydrofuran (B86392) complexes. acs.orgacs.org This protection renders the phosphine stable to air and allows for purification via methods like silica gel chromatography. nih.govacs.orgfigshare.comacademie-sciences.fr

Phosphine-borane complexes are stable intermediates that can be carried through multiple synthetic steps. beilstein-journals.orgnih.gov For example, they are used in palladium-catalyzed C-P coupling reactions to form vinylphosphine-boranes from vinyl triflates. nih.govacs.orgfigshare.com The borane group not only protects the phosphine but can also activate the P-H bond in secondary phosphine-boranes, facilitating reactions like hydrophosphination of unactivated alkenes without the need for a catalyst. academie-sciences.fr

The borane protecting group can be removed when desired by treating the complex with an excess of an amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or N-methylpyrrolidine, to yield the free phosphine. beilstein-journals.orgbeilstein-journals.orgacs.orgacs.org

Transformation to Phosphine Oxides as Stable Intermediates

Another common protection strategy involves the deliberate oxidation of the this compound to its corresponding this compound oxide. beilstein-journals.orgnih.gov Phosphine oxides are generally more stable, less reactive, and easier to handle and purify than their phosphine counterparts. uw.edu.placs.org This stability allows them to be used as intermediates in multi-step syntheses. acs.orgscholaris.ca

For instance, a practical synthesis of optically pure alkylphenylvinylphosphine oxides involves a nucleophilic displacement at phosphorus to introduce the vinyl group. acs.org These stable this compound oxide intermediates can then be used to prepare other functionalized phosphine derivatives. acs.org In some cases, the phosphine oxide itself is the desired final product or a precursor for further transformations where the oxide is maintained. core.ac.ukrsc.org

A significant drawback of this method is the need for an additional reduction step to convert the phosphine oxide back to the trivalent phosphine. beilstein-journals.orgnih.gov Various reducing agents, such as silanes (e.g., trichlorosilane (B8805176) or tetramethyldisiloxane), can be employed for this deoxygenation. mdpi.comorganic-chemistry.orgorganic-chemistry.org The choice of reducing agent is crucial, as some methods can proceed with retention or inversion of configuration at a stereogenic phosphorus center. scholaris.caorganic-chemistry.org

Table 3: Comparison of Protection Strategies for Vinyl Phosphines

| Protection Strategy | Protecting Group | Formation | Removal/Deprotection | Advantages | Disadvantages |

| Borane Complexation | Borane (BH3) | Reaction with borane-dimethyl sulfide or borane-tetrahydrofuran. acs.orgacs.org | Treatment with excess amine (e.g., DABCO). beilstein-journals.orgacs.orgacs.org | Air-stable, allows for chromatography, can activate P-H bond. nih.govacademie-sciences.fr | Requires an additional deprotection step. |

| Oxidation | Oxygen (=O) | Oxidation of the phosphine. beilstein-journals.orgnih.gov | Reduction with silanes or other reducing agents. mdpi.comorganic-chemistry.org | Highly stable intermediates, easy to handle and purify. uw.edu.placs.org | Requires a potentially harsh reduction step to recover the phosphine. beilstein-journals.orgnih.gov |

Reactivity and Mechanistic Investigations of Vinyl Phosphine Compounds

Nucleophilic Addition Reactions to the Vinyl Moiety

The vinyl group in vinyl phosphines is susceptible to nucleophilic attack due to the electron-withdrawing nature of the phosphorus atom, which polarizes the carbon-carbon double bond. This reactivity is central to many synthetic applications of vinyl phosphine (B1218219) derivatives.

The double bond in vinyl phosphine oxides is electrophilic and can undergo Michael-type additions with various nucleophiles. rsc.org This reactivity is similar to that of α,β-unsaturated carbonyl compounds, where a nucleophile adds to the β-carbon of the vinyl group. The reaction is typically catalyzed by a base, which deprotonates the nucleophile to increase its reactivity. uw.edu.pl The resulting intermediate is a carbanion stabilized by the adjacent phosphine oxide group. This intermediate is then protonated to yield the final product.

Phosphines themselves can act as nucleophilic catalysts for the addition of other nucleophiles to electron-deficient alkenes. illinois.edu In such cases, the phosphine first adds to the vinyl compound in a Michael-type fashion, generating a zwitterionic intermediate. nih.gov This intermediate then activates the pronucleophile for addition to the electrophilic carbon of the vinyl phosphonium (B103445) moiety. nih.gov

Organometallic reagents, such as Grignard reagents (RMgX), are potent nucleophiles that readily add to the vinyl group of vinyl phosphines and their derivatives. vulcanchem.com The synthesis of vinyldiphenylphosphine, for instance, often involves the reaction of chlorodiphenylphosphine (B86185) with a vinyl Grignard reagent. vulcanchem.com This reaction proceeds via a nucleophilic substitution mechanism where the highly reactive Grignard reagent displaces the chloride ion to form a P-C bond. vulcanchem.com

The addition of Grignard reagents to vinyl phosphinates can create carbon anion intermediates. rsc.orgrsc.org These intermediates can then be reacted with various electrophiles, such as acids, aldehydes, and alkyl halides, to generate diverse organophosphorus compounds. rsc.orgrsc.org However, when this reaction is attempted with this compound oxides, substitution reactions or polymerization may occur instead. rsc.orgrsc.org The choice of phosphine ligand is crucial in nickel-catalyzed cross-coupling reactions of Grignard reagents with vinyl halides, as it can minimize side reactions like β-elimination. orgsyn.org

A proposed mechanism for the Grignard reaction can be either polar, involving heterolytic cleavage of the Mg-C bond, or radical, involving homolytic cleavage. acs.org The coordination of the magnesium center to the substrate plays a significant role in both pathways. acs.org

The diphenylphosphinoyl group is a powerful stereodirecting group that can control the stereochemistry of reactions. rsc.org Nucleophilic additions to chiral this compound oxides can proceed with high diastereoselectivity. rsc.orgrsc.orgrsc.org This stereocontrol can be achieved through two main strategies:

Substrate Control: Using a this compound oxide with a chiral center at the γ-position relative to the phosphorus atom can direct the incoming nucleophile to a specific face of the double bond. rsc.org

Reagent Control: Employing a homochiral nucleophile to react with a prochiral this compound oxide can also lead to a diastereoselective addition. rsc.org

For example, the addition of lithium N-benzyl-α-methylbenzylamide to prochiral this compound oxides in the presence of trimethylsilyl (B98337) chloride results in β-amino phosphine oxides as single diastereoisomers after desilylation. rsc.orgrsc.org The synthesis of optically pure alkylphenylvinylphosphine oxides can be achieved through nucleophilic displacement at the phosphorus atom. acs.org These chiral building blocks can then be used to prepare P-stereogenic aminophosphine (B1255530) ligands. acs.org The use of chiral auxiliaries, such as (-)-menthol or ephedrine (B3423809), is a common method for preparing optically pure phosphorus compounds. beilstein-journals.orgchalmers.seacs.org

| Nucleophile | Chiral this compound Oxide Type | Result | Reference |

|---|---|---|---|

| Hydrogen, carbon, silicon, sulfur, nitrogen, oxygen nucleophiles | γ-oxygenated chiral this compound oxides | Diastereoselective formation of β-substituted phosphine oxides | rsc.orgrsc.orgrsc.org |

| Lithium N-benzyl-α-methylbenzylamide | Prochiral this compound oxides | Single diastereoisomers of β-amino phosphine oxides | rsc.orgrsc.org |

A notable reaction is the aerobic, solvent-free addition of secondary phosphine oxides to vinyl sulfides. nih.govresearchgate.netresearchgate.net This process affords 1-hydroxy-2-(organosulfanyl)ethyl(diorganyl)phosphine oxides in good yields. nih.govresearchgate.netresearchgate.netbeilstein-journals.org The reaction is believed to proceed through a radical mechanism. beilstein-journals.org

The proposed mechanism involves the following steps:

Generation of a phosphinoyl radical and a hydroperoxyl radical from the reaction of the secondary phosphine oxide with molecular oxygen. beilstein-journals.org

Anti-Markovnikov radical addition of the phosphinoyl radical to the vinyl sulfide (B99878). beilstein-journals.org

Intramolecular hydrogen atom transfer within the resulting radical adduct. beilstein-journals.org

Interestingly, under similar aerobic conditions, secondary phosphine sulfides yield exclusively the anti-Markovnikov adducts, while vinyl ethers and vinyl selenides produce complex mixtures of products. beilstein-journals.org

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Secondary phosphine oxides, Vinyl sulfides | 80 °C, air, 7–30 h, solvent-free | 1-hydroxy-2-(organosulfanyl)ethyl(diorganyl)phosphine oxides | 70–93% | nih.govresearchgate.netresearchgate.netbeilstein-journals.org |

Polymerization Processes Involving this compound Monomers

This compound and its derivatives can serve as monomers in polymerization reactions, leading to polymers with phosphorus atoms in the main chain or as pendant groups. These polymers often exhibit unique properties, such as flame retardancy. vulcanchem.com

The homopolymerization of vinyl phosphonate (B1237965) monomers has been investigated, but often results in polymers with low molecular weight. rsc.org This is attributed to chain transfer reactions to the monomer. rsc.orgresearchgate.net Studies have shown that transfer reactions can generate activated monomer species that then initiate further polymerization. researchgate.net

The polymerization of vinyl monomers can proceed through various mechanisms, including free radical polymerization (FRP) and reversible-deactivation radical polymerization (RDRP) techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. mdpi.com RDRP methods offer better control over the polymer's molecular weight and architecture. mdpi.com

In some cases, the polymerization of this compound derivatives can be challenging. For instance, attempts to react this compound oxides with carbon anions generated from Grignard reagent addition to vinyl phosphinates can lead to polymerization instead of the desired tandem addition product. rsc.org

Copolymerization Studies with Unsaturated Monomers

The copolymerization of this compound derivatives with other unsaturated monomers represents a significant area of research, aimed at creating polymers with tailored properties such as flame retardancy, metal-ion binding capabilities, and modified adhesion. acs.orgresearchgate.net The reactivity of the this compound monomer is heavily influenced by the substituents on the phosphorus atom and the nature of the comonomer.

Radical copolymerization of species like diethyl vinylphosphonate (B8674324) with electron-accepting monomers such as styrene (B11656) has been shown to yield high molecular weight copolymers. rsc.org In these systems, the incorporation of the vinylphosphonate units tends to lower the glass transition temperature (Tg) of the resulting polymer, an effect attributed to the steric bulk of the phosphonate group. rsc.org Similarly, free radical copolymerization of allyl phosphonate monomers with maleic anhydride (B1165640) leads to alternating copolymers. rsc.org Research has shown that the kinetics of these copolymerizations are influenced by the phosphonate group; bulkier phosphonate moieties can lead to faster polymerization rates and higher monomer conversion. rsc.org

Palladium-based catalysts, particularly those with phosphine-sulfonate ligands, have been extensively investigated for the copolymerization of ethylene (B1197577) with polar vinyl monomers. nih.govresearchgate.netnih.govmdpi.com Density Functional Theory (DFT) calculations on the copolymerization of ethylene with vinyl ether using a phosphine-sulfonate palladium complex revealed that the 1,2-selective insertion of the vinyl ether is favored. nih.gov This selectivity stems from a hydrogen interaction between the oxygen atom of the vinyl ether and the ancillary ligand of the catalyst. nih.gov Mechanistic studies suggest that the process often proceeds through the isomerization of a more stable trans complex to a less stable cis complex, which then undergoes a kinetically preferred cis-insertion of the monomer. nih.govmdpi.com N-bridged phosphine-carbonyl palladium and nickel catalysts have also been developed, demonstrating the ability to copolymerize ethylene with challenging polar monomers like methyl acrylate (B77674) and acrylic acid, achieving significant comonomer incorporation. rsc.org

Interactive Data Table: Catalytic Systems for Copolymerization with Vinyl Monomers

| Catalyst System | Monomers | Key Findings | Reference |

|---|---|---|---|

| Palladium Phosphine-Sulfonate | Ethylene / Vinyl Ether | Favorable 1,2-selective insertion of vinyl ether; proceeds via cis-insertion pathway. | nih.govnih.gov |

| Palladium Phosphine-Sulfonate | Ethylene / 3,3,3-Trifluoropropene | Ligand structure influences fluorine incorporation content in the polymer chain. | mdpi.com |

| N-bridged Phosphine-Carbonyl Pd(II)/Ni(II) | Ethylene / Methyl Acrylate, Acrylic Acid | N-bridged strategy enhances molecular weights and enables copolymerization with polar monomers. | rsc.org |

| Radical Initiator (AIBN) | Diethyl Vinylphosphonate / Styrene | Yields high molecular weight copolymers; phosphonate group lowers Tg. | rsc.org |

| Radical Initiator | Allyl Phosphonate / Maleic Anhydride | Forms alternating copolymers; bulky phosphonate groups increase polymerization rate. | rsc.org |

Anionic Addition Polymerization Pathways

Anionic addition polymerization is a chain-growth process particularly effective for vinyl monomers that possess electron-withdrawing groups. unacademy.com This pathway is characterized by an active center that is a negative ion (carbanion) associated with a positive counterion. unacademy.com For this compound derivatives, particularly this compound oxides, anionic polymerization proceeds readily. smolecule.com

The process is initiated by a nucleophilic attack on the monomer. unacademy.com Common initiators include organometallic compounds such as butyllithium (B86547) (n-BuLi) and Grignard reagents. unacademy.comsmolecule.com The initiation step involves the addition of the nucleophile (e.g., the butyl anion from n-BuLi) to the vinyl group of the monomer, creating a carbanionic active center that can then propagate by adding subsequent monomer units. unacademy.com

The polymerization of vinyl monomers can exhibit "living" characteristics, where termination and chain-transfer reactions are absent. nih.gov This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, as well as the creation of block copolymers through the sequential addition of different monomers. nih.gov The use of certain additives, like phosphazene bases, can generate highly reactive anionic species, enhancing the polymerization of various vinyl monomers. nih.gov Recent developments have explored Lewis pair systems, such as Zn(OTf)₂/PPh₃, for the living/controlled anionic polymerization of acrylamides, demonstrating high tolerance to air and moisture. chemrxiv.org While not this compound itself, this highlights advancing methodologies in anionic polymerization of polar monomers. Isomerization can also play a role, as seen in the living anionic isomerization polymerization of certain P-vinylidenes, which proceeds via an intramolecular hydrogen transfer at the active chain end. rsc.org

Transformation and Derivatization Reactions

Vinyl phosphines, being trivalent phosphorus (P(III)) compounds, are susceptible to oxidation to the pentavalent state (P(V)). This transformation is a fundamental reaction, yielding this compound oxides and the corresponding chalcogenides (sulfides and selenides). These derivatives often exhibit greater stability and are crucial intermediates in further synthetic applications. vulcanchem.comnih.govacs.org

The oxidation to this compound oxides is commonly achieved using various oxidizing agents. vulcanchem.com A standard method involves the use of hydrogen peroxide (H₂O₂). nih.govacs.org Other reagents, such as potassium permanganate (B83412) (KMnO₄), can also be employed to convert the phosphine moiety to a phosphine oxide. rsc.org

The synthesis of this compound chalcogenides involves the direct reaction of the this compound with an elemental chalcogen. nih.govacs.org

This compound Sulfides: These are prepared by reacting the this compound with elemental sulfur (S₈), typically in a solvent like refluxing toluene. nih.gov

This compound Selenides: Similarly, reacting the this compound with elemental selenium (Se) affords the corresponding phosphine selenide. nih.gov

These oxidation reactions are generally high-yielding and result in products where the phosphorus atom is bonded to oxygen, sulfur, or selenium. The resulting phosphine oxides and chalcogenides are important as ligands, synthetic intermediates, and in the preparation of functional materials. rsc.orgbeilstein-journals.org

Vinyl phosphines and their derivatives can undergo reactions at both the phosphorus center and the vinyl group. The reactivity allows for a wide range of transformations and the synthesis of diverse organophosphorus compounds.

Reactions at the vinyl group often involve addition mechanisms. The electron-withdrawing nature of the phosphine or phosphine oxide group activates the double bond for nucleophilic addition.

Addition of Amines: Primary and secondary amines can add across the carbon-carbon double bond of this compound oxides to yield β-aminophosphine oxides. rsc.org This reaction can often be carried out in water as the reaction medium. rsc.org

Addition of Alcohols: Alcohols can also add to the vinyl group, leading to functionalized phosphine oxides. smolecule.com

Reactions can also occur with halogen compounds. The phosphorus atom in P(III) vinyl phosphines can act as a nucleophile, reacting with alkyl halides in quaternization reactions to form phosphonium salts. Conversely, reactions involving positive halogen donors are central to synthetic transformations like the Atherton-Todd and Appel reactions, which typically involve P(IV) or P(V) intermediates and can be used to form P-N or P-O bonds. mdpi.com Vinylic halides can be coupled with secondary phosphine-borane complexes in palladium-catalyzed reactions to form vinylphosphine-boranes, demonstrating a C-P bond formation pathway. acs.org Furthermore, tertiary allylic amines can be synthesized from vinylic halides and olefins in the presence of a secondary amine and a palladium catalyst. dpma.de

Carbon-Hydrogen (C-H) Activation and Functionalization Studies

The activation of typically inert carbon-hydrogen (C-H) bonds is a powerful tool in organic synthesis. Rhodium complexes, particularly in the presence of phosphine ligands, have emerged as effective catalysts for this transformation. nih.gov In systems involving vinyl-substituted heteroaromatics and rhodium-phosphine catalysts, C-H activation of the alkene has been identified as a key mechanistic step. scielo.org.mx

Studies involving the reaction of 2-vinylpyridine (B74390) with a rhodium(I) precursor and a dimethylphenylphosphine (B1211355) ligand have provided significant mechanistic insight. scielo.org.mx The reaction leads to the formation of a Rh(I)-Rh(III) mixed-valence dinuclear complex. scielo.org.mx This product results from the C-H bond activation of the vinyl group, forming a hydrido-Rh(III)-alkenyl cyclometalated intermediate. scielo.org.mxfrontiersin.org This intermediate is stabilized by the formation of both hydrido and olefin bridges to a separate phosphine-Rh(I) fragment. scielo.org.mx The small size of the phosphine ligand is crucial, as it allows for the assembly of this stable dinuclear structure. scielo.org.mx

The general mechanism for this P(III)-directed C-H activation involves several steps:

Coordination: The phosphine ligand coordinates to the Rh(I) center. acs.org

C-H Activation: Oxidative insertion of the rhodium into a nearby C-H bond occurs, generating a hydrido-rhodium(III) species. frontiersin.orgacs.org

Functionalization: This intermediate can then react with various partners. For example, in hydroarylation reactions with alkenes, the coordinated alkene inserts into the rhodium-hydride bond. nih.govacs.org

Reductive Elimination: The final step is a reductive elimination that forms the new C-C bond and regenerates the active Rh(I) catalyst. nih.gov

This catalytic cycle allows for the direct functionalization of C-H bonds, enabling the synthesis of complex molecules from simpler precursors. acs.orgrsc.org

Interactive Data Table: Rhodium-Catalyzed C-H Activation

| Rhodium System | Substrate(s) | Key Mechanistic Feature | Product Type | Reference |

|---|---|---|---|---|

| [Rh(μ-Cl)(η²-coe)₂]₂ / PPhMe₂ | 2-Vinylpyridine | C-H activation of the vinyl group forms a hydrido-Rh(III)-alkenyl intermediate. | Dinuclear Rh(I)-Rh(III) complex | scielo.org.mx |

| [Rh(cod)Cl]₂ / NaHCO₃ | Biaryl Phosphines / Alkenes | P(III)-directed C-H activation via hydroarylation. | Ortho-alkylated phosphines | acs.org |

| [Rh(PPh₃)₃Cl] | Imine Ligands (Schiff Bases) | Rh(I) assisted C-H activation at the heterocyclic ring. | Organorhodium complexes | frontiersin.org |

| [Rh(H)(PEt₃)₃] | Perfluoro(methyl vinyl ether) | Insertion of olefin into Rh-H bond followed by β-elimination. | Decarbonylation products | nih.gov |

Selective C-H Functionalization with this compound Derivatives

The selective functionalization of carbon-hydrogen (C-H) bonds in this compound derivatives represents a significant area of research, enabling the direct and efficient synthesis of complex organophosphorus compounds. Transition metal catalysis, particularly with rhodium and palladium, has proven instrumental in achieving high regioselectivity in these transformations.

In rhodium-phosphine systems, the presence of a directing group, such as a pyridine (B92270) or pyrazole (B372694) moiety, facilitates the selective cleavage of a C-H bond by bringing it into proximity with the metal center. scielo.org.mx For instance, the reaction of 2-vinylpyridine with a rhodium(I) precursor in the presence of dimethylphenylphosphine leads to the activation of the terminal olefinic C-H bond. This process results in the formation of a mixed-valence Rh(I)-Rh(III) dinuclear complex featuring a bridging hydrido ligand and a chelating 2-(pyridin-2-yl)vinyl moiety. scielo.org.mx The smaller size of the phosphine ligand is crucial for the formation of this stable dinuclear structure. scielo.org.mx In contrast, 1-vinylpyrazole under similar conditions does not undergo C-H activation, instead forming dinuclear species supported by bridging 1-vinylpyrazole ligands. scielo.org.mx

Palladium(II)-catalyzed C-H olefination has also been effectively applied to this compound derivatives. scripps.edu The diphenylphosphinyl group can act as a directing group, facilitating the olefination of C-H bonds. The electronic properties of substituents on the aromatic rings of the phosphine can significantly influence the reaction's yield and enantioselectivity. rsc.org

More recent advancements have focused on photoredox-catalyzed C(sp³)–H radical functionalization. This approach has enabled the enantioselective radical addition to α-substituted vinylphosphine oxides. researchgate.net By employing a synergistic catalysis system, a variety of α-chiral alkyl phosphorus compounds can be synthesized from readily available C(sp³)–H bond precursors like sulfides, amines, and alkenes with high chemo-, site-, and enantioselectivity. researchgate.net Mechanistic studies suggest that both the C(sp³)–H bond activation and the stereochemistry-determining step proceed through a single-electron transfer/proton transfer process. researchgate.net

Interactive Data Table: Rhodium-Catalyzed C-H Functionalization of Vinyl Pyridines

| Substrate | Phosphine Ligand | Product | Key Feature |

| 2-Vinylpyridine | Dimethylphenylphosphine | Rh(I)-Rh(III) dinuclear complex | C-H activation of terminal olefin |

| 1-Vinylpyrazole | Dimethylphenylphosphine | Dinuclear Rh complex | No C-H activation, bridging ligands |

Cycloaddition Reactions of this compound Systems

This compound derivatives are versatile substrates in various cycloaddition reactions, leading to the formation of diverse heterocyclic and carbocyclic structures. Their reactivity is often governed by the electronic nature of the phosphorus-containing group.

One prominent application is in [4+2] cycloaddition reactions. For example, chiral phosphines have been utilized to catalyze the enantioselective [4+2] cycloaddition of α,β-unsaturated imines with methyl vinyl ketone. researchgate.net

The 1,3-dipolar cycloaddition of nitrones with chiral vinylphosphine oxides or sulfides yields 5-phosphinyl substituted isoxazolidines with high selectivity. tandfonline.com When chiral nitrones are used, a double asymmetric induction can be achieved, allowing for a more generalized stereoselective synthesis of these compounds. tandfonline.com

Phosphine-catalyzed cascade cycloaddition reactions have also been developed. A notable example involves the reaction of vinyl oxiranes with sulfonium (B1226848) compounds. acs.orgfigshare.com This process proceeds via a cascade lactonization/[2+1] annulation, facilitated by a phosphine catalyst, to construct spiro-2(3H)-furanone skeletons with high diastereoselectivity. acs.orgfigshare.com The reaction mechanism involves the formation of a 2(5H)-furanone phosphonium intermediate. acs.orgfigshare.com

Furthermore, this compound derivatives participate in cycloadditions with various dienes and other reactive species. For instance, azoalkenes bearing a phosphinyl or phosphonyl substituent readily undergo cycloaddition reactions with electron-rich olefins and heterocycles like furan (B31954) and dihydrofuran. nih.gov These reactions are often highly regioselective. nih.gov Similarly, 2H-azirines with phosphorus substituents engage in cycloaddition with nucleophilic dienes, although the stability of the azirine can affect the yield of the cycloadducts. nih.gov

Interactive Data Table: Cycloaddition Reactions of this compound Derivatives

| Reaction Type | This compound Derivative | Reactant | Product |

| 1,3-Dipolar Cycloaddition | Chiral vinylphosphine oxide/sulfide | Nitrone | 5-Phosphinyl substituted isoxazolidine |

| Cascade Cycloaddition | Vinyl oxirane | Sulfonium compound | Spiro-2(3H)-furanone |

| [4+2] Cycloaddition | Phosphinyl/phosphonyl azoalkene | Electron-rich olefin | Substituted tetrahydropyridazine |

| [4+1] Cycloaddition | Phosphonyl 2H-azirine | Nucleophilic diene | Tricyclic adduct |

Formation and Reactivity of Vinyl Phosphonium Salts

Vinylphosphonium salts are highly valuable and reactive intermediates in organic synthesis, known for their ability to generate phosphorus ylides and participate in a variety of transformations. nih.govbeilstein-journals.orgresearchgate.net

Formation: Several methods exist for the synthesis of vinylphosphonium salts. A common route is the quaternization of vinylphosphines with alkyl halides. researchgate.net For instance, diphenylvinylphosphine (B1198819) reacts with methyl iodide or benzyl (B1604629) iodide to form the corresponding phosphonium salts. beilstein-journals.org However, this method can be complicated by the Michael-like addition of the starting phosphine to the newly formed vinylphosphonium salt, leading to bis- or polymeric phosphonium salts. beilstein-journals.orgrsc.org

Another important method involves the dehydrohalogenation of α-haloalkylphosphonium salts. researchgate.net For example, vinyltriphenylphosphonium bromide can be synthesized by the dehydrohalogenation of α-bromoethylphosphonium bromide. nih.gov Additionally, the alkylation of triphenylphosphine (B44618) with vinyl triflates, catalyzed by a palladium(0) complex, provides a route to vinylphosphonium salts. beilstein-journals.orgresearchgate.net The proposed mechanism involves the oxidative addition of the vinyl triflate to the Pd(0) catalyst, followed by reductive elimination. beilstein-journals.org Vinylphosphonium salts can also be prepared from the isomerization of allylphosphonium salts under basic conditions. beilstein-journals.orgcdnsciencepub.com

Reactivity: A cornerstone of vinylphosphonium salt reactivity is their conversion to phosphorus ylides upon the addition of a nucleophile to the β-carbon of the vinyl group. nih.govbeilstein-journals.orgresearchgate.net These ylides can then undergo subsequent reactions, most notably the intramolecular Wittig reaction. nih.govbeilstein-journals.orgresearchgate.net When the initial nucleophile contains a carbonyl group, the resulting ylide can cyclize via an intramolecular Wittig reaction to form various carbocyclic and heterocyclic systems. nih.govbeilstein-journals.orgresearchgate.net This "Schweizer reaction" is a powerful tool for ring synthesis. beilstein-journals.org

The ylides generated from vinylphosphonium salts can also participate in intermolecular Wittig reactions with aldehydes and ketones. nih.gov For example, reacting vinyltriphenylphosphonium bromide with organocopper reagents generates ylides that can then react with aldehydes to produce alkenes, predominantly as the Z-isomer. nih.gov The alkaline hydrolysis of triphenylvinylphosphonium bromide has been shown to yield 1,2-bis(diphenylphosphinyl)ethane and diphenyl-1-phenylethylphosphine oxide. rsc.org

Interactive Data Table: Synthesis of Vinylphosphonium Salts

| Starting Material(s) | Reagent(s)/Conditions | Product |

| Diphenylvinylphosphine | Methyl iodide or Benzyl iodide | Methyldiphenylvinylphosphonium iodide or Benzyldiphenylvinylphosphonium iodide |

| α-Bromoethylphosphonium bromide | Lithium bromide, Dimethylformamide | Vinyltriphenylphosphonium bromide |

| Triphenylphosphine, Vinyl triflate | (Ph₃P)₄Pd catalyst | Vinyltriphenylphosphonium triflate |

| Allylphosphonium salts | Base (e.g., triethylamine) | Vinylphosphonium salts |

Applications of Vinyl Phosphine Ligands in Catalysis

Vinyl Phosphines as Ligands in Transition Metal Homogeneous Catalysis

The utility of vinyl phosphines as ligands is most prominent in palladium and rhodium-catalyzed reactions. The electronic interplay between the phosphorus atom and the vinyl moiety, along with the steric bulk that can be engineered into the ligand structure, makes them highly effective in a variety of catalytic transformations.

Palladium complexes bearing vinyl phosphine (B1218219) ligands have demonstrated remarkable efficacy in a wide range of cross-coupling reactions and polymerization catalysis. These ligands can enhance catalyst activity and stability, often leading to higher yields and better selectivity under milder reaction conditions.

Vinyl phosphine ligands have been successfully employed in several key palladium-catalyzed C-C bond-forming reactions.

Suzuki-Miyaura Coupling: Diphenylvinylphosphine (B1198819) ligands have been shown to be effective in the Suzuki-Miyaura coupling reaction. A catalyst system composed of palladium and these ligands efficiently mediates the reaction between various aryl halides (including chlorides, bromides, and triflates) and arylboronic acids, affording biphenyl (B1667301) derivatives in good to excellent yields. organic-chemistry.orgresearchgate.net The steric and electronic properties of these ligands contribute to the catalyst's stability and efficiency, even with sterically demanding substrates. organic-chemistry.org For instance, well-defined diphenylvinyl(cyclopropyl)phosphine-palladium complexes have shown high turnover numbers (TON) in the Suzuki-Miyaura reaction of aryl bromides (up to 196,000) and aryl chlorides (up to 50,000). researchgate.net

| Aryl Halide | Arylboronic Acid | Ligand | Yield (%) | Reference |

| 4-Bromotoluene | Phenylboronic acid | Diphenylvinylphosphine | 98 | organic-chemistry.org |

| 4-Chlorobenzonitrile | Phenylboronic acid | Diphenylvinylphosphine | 95 | organic-chemistry.org |

| 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Diphenylvinylphosphine | 99 | organic-chemistry.org |

Negishi Coupling: Hemilabile ligands featuring a phosphine and an electron-withdrawing olefin (EWO) moiety, such as 1-(PPh₂),2-(trans-CH=CHCOPh)−C₆F₄ (PhPEWO-F), have proven to be highly effective in Negishi cross-coupling reactions. uva.esacs.org These ligands act as promoters for C-C reductive elimination. The stereochemical outcome of Negishi couplings involving Z-alkenyl halides has been found to be highly dependent on the phosphine ligand used, with bulky aromatic phosphines favoring the maintenance of stereoselectivity. nih.gov While traditional Negishi couplings often show retention of stereochemistry, certain phosphine ligands can lead to erosion of the Z-olefin geometry even at room temperature. nih.gov

Hiyama Coupling: While specific data on this compound ligands in Hiyama coupling is limited, the reaction generally involves palladium catalysts with phosphine ligands to couple organosilanes with organic halides. wikipedia.org A palladium complex derived from an air-stable H-phosphonate has been shown to efficiently catalyze Hiyama cross-coupling reactions of aryl and vinyl chlorides. rsc.org

Kumada Coupling: The Kumada coupling, which pairs Grignard reagents with organic halides, can be catalyzed by palladium complexes bearing phosphine ligands. rsc.org This methodology has been successfully applied to aryl and vinyl chlorides.

Sonogashira Coupling: Palladium complexes with (1,2-diaryl)vinylphosphine ligands have demonstrated high catalytic activity in the Sonogashira cross-coupling reaction. researchgate.net These sterically hindered and electron-rich ligands contribute to the efficiency of the catalyst system. researchgate.net Typically, Sonogashira reactions employ palladium catalysts with phosphine ligands and a copper(I) co-catalyst. wikipedia.org

Heck Reaction: The regioselectivity of the Heck reaction is influenced by the nature of the phosphine ligand. buecher.delibretexts.org The reaction can proceed through a neutral or a cationic pathway, and the choice of ligand can direct the reaction towards one of these pathways, thereby controlling the regiochemical outcome. buecher.delibretexts.org For instance, monodentate phosphine ligands can allow for both pathways, while bidentate phosphines often favor the cationic route. libretexts.org

A novel series of (2,2-diarylvinyl)phosphine ligands has been developed for palladium-catalyzed aromatic amination. A catalyst system comprising these ligands and a palladium source effectively catalyzes the coupling of aryl bromides and chlorides with various amines, producing the corresponding N-aryl products in good to excellent yields. researchgate.net The efficiency of this system is attributed to a stabilizing interaction between the palladium center and the cis-aryl group on the vinylphosphine ligand. researchgate.net Dialkylbiaryl phosphine ligands are also widely used and have proven effective for the amination of aryl and vinyl bromides. nih.gov

| Aryl Halide | Amine | Ligand | Yield (%) | Reference |

| 4-Chlorotoluene | Morpholine | (2,2-Diphenylvinyl)phosphine | 98 | researchgate.net |

| 1-Bromo-4-tert-butylbenzene | Aniline | (2,2-Diphenylvinyl)phosphine | 95 | researchgate.net |

| 2-Bromopyridine | Piperidine | (2,2-Diphenylvinyl)phosphine | 92 | researchgate.net |

Palladium-catalyzed C-P cross-coupling reactions provide an efficient route to synthesize vinylphosphine-borane complexes. This method involves the reaction of vinyl triflates with secondary phosphine-boranes. acs.org The versatility of this approach allows for the use of various triflates and different types of phosphine-borane precursors, including diaryl-, dialkyl-, and alkylarylphosphine-boranes. acs.org This reaction is a significant method for creating C(sp²)-P bonds, particularly for the synthesis of vinylphosphonates from vinyl halides and H-phosphonate diesters, a reaction pioneered by Hirao. diva-portal.org

Palladium complexes with phosphine-sulfonate ligands have been investigated for the copolymerization of ethylene (B1197577) with vinyl ethers. nih.govacs.org Density functional theory (DFT) calculations have shown that the favorable 1,2-selective insertion of the vinyl ether monomer is due to a strong hydrogen interaction between the oxygen atom of the vinyl ether and the ancillary ligand. nih.gov Palladium complexes bearing phosphine phosphonic amide ligands have also been shown to copolymerize ethylene with polar monomers like butyl vinyl ether. acs.org

| Catalyst System | Monomer Incorporation | Polymer Molecular Weight ( g/mol ) | Reference |

| (Phosphine-sulfonate)PdMe | 6.9 mol% (vinyl ether) | - | nih.gov |

| (Phosphine phosphonic amide)Pd | - | 6x higher than phosphine-sulfonate | acs.org |

This compound ligands and phosphine ligands in reactions involving vinyl substrates are also crucial in rhodium-catalyzed transformations, particularly in hydroformylation and related processes.

Rhodium-catalyzed hydroformylation of vinyl esters has been achieved with high regio- and enantioselectivity using hybrid bidentate phosphine-phosphorodiamidite ligands. acs.org For instance, in the asymmetric hydroformylation of vinyl acetate (B1210297), these catalyst systems can achieve exceptional regioselectivities (branched/linear ratio > 1000) and very high enantioselectivities (up to 97% ee). acs.org Similarly, the hydroformylation of vinyl acetate using rhodium catalysts with diphosphine ligands, such as 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl, has demonstrated high regioselectivity (branched:linear of 99:1) and high activity. cjcatal.com

In the realm of hydroaminomethylation, rhodium catalysts facilitated by water-soluble diphosphine ligands have been used for the branch-selective hydroaminomethylation of vinyl arenes with anilines in an aqueous medium. rsc.org This methodology provides access to N-(2-phenylpropyl)anilines in good yields (up to 94%) and with high selectivities. rsc.org

| Reaction | Substrate | Ligand Type | Selectivity | Yield (%) | Reference |

| Asymmetric Hydroformylation | Vinyl acetate | Phosphine-phosphorodiamidite | b/l > 1000, up to 97% ee | - | acs.org |

| Hydroformylation | Vinyl acetate | Diphosphine | b/l = 99:1 | up to 95 | cjcatal.com |

| Hydroaminomethylation | Styrene (B11656) | Water-soluble diphosphine | Branched-selective | up to 94 | rsc.org |

Rhodium-Catalyzed Processes

Hydroalkoxylation Reactions

The hydroalkoxylation of activated olefins, such as methyl vinyl ketone, can be effectively catalyzed by phosphines. Theoretical studies on the hydroalkoxylation of methyl vinyl ketone catalyzed by trimethylphosphine (B1194731) (PMe3) have elucidated a two-stage mechanism. nih.gov The initial stage involves the generation of a methoxide (B1231860) anion, which acts as the true catalytic species. nih.govnih.gov In this phase, the trialkylphosphine adds to the methyl vinyl ketone, forming a phosphonium (B103445) enolate intermediate. nih.govnih.gov This intermediate then deprotonates a methanol (B129727) molecule to produce the methoxide anion. nih.govnih.gov Both of these steps have significant free energy barriers, calculated to be around 20 kcal/mol. nih.govnih.gov

The second stage is the base-catalyzed hydroalkoxylation of methyl vinyl ketone. nih.gov Here, the methoxide anion, generated in the first stage, adds to another molecule of methyl vinyl ketone. nih.govnih.gov This is followed by a proton transfer from methanol to the resulting methoxyl enolate anion intermediate. nih.govnih.gov The activation free energies for these steps are approximately 16 kcal/mol. nih.govnih.gov This second stage of the reaction is exothermic by about 10.2 kcal/mol at room temperature. nih.govnih.gov It has been demonstrated through comparisons of gas-phase and solution-phase free energy profiles that the generation of the methoxide anion is feasible only in the presence of polar solvents. nih.govnih.gov This proposed mechanism aligns well with experimental observations. nih.gov

Activation of Perfluoro(methyl vinyl ether)

This compound ligands are instrumental in the activation of otherwise inert fluorinated molecules like perfluoro(methyl vinyl ether) (PMVE, CF₂=CF(OCF₃)). researchgate.netresearchgate.net The reactivity of PMVE with rhodium(I) phosphine complexes, such as [Rh(H)(PEt₃)₃], has been shown to proceed through unique pathways involving C–O and C–F bond cleavage and decarbonylation steps. researchgate.netresearchgate.netrsc.org

When an excess of PMVE reacts with [Rh(H)(PEt₃)₃], the process is initiated by the coordination of PMVE to the rhodium center, followed by its insertion into the Rh-H bond and a β-OCF₃ elimination. researchgate.netrsc.org This ultimately leads to the transformation of the OCF₃ ligand. rsc.org The reaction yields a fluoroalkyl complex, trans-[Rh(CF₂CFH(OCF₃))(CO)(PEt₃)₂], and a Vaska-type fluorido complex, trans-[Rh(F)(CO)(PEt₃)₂], with the carbonyl ligand originating from the OCF₃ moiety of PMVE. rsc.org

Interestingly, the decarbonylation of PMVE is not solely metal-centered but can also occur via a metal-free, phosphine-mediated process. researchgate.netresearchgate.net Liberated triethylphosphine (B1216732) (PEt₃) can react with PMVE in an oxidative addition to form fluorophosphoranes. These species subsequently convert into Et₃PF₂, carbon monoxide (CO), and likely tetrafluoroethene. researchgate.netresearchgate.net This dual reactivity highlights that PMVE can serve as both a CO source and a fluorinating agent in its interactions with rhodium and phosphine complexes. researchgate.net

C-H Activation and Dinuclear Chemistry with Vinylpyridines and Vinylpyrazoles

The interaction of this compound ligands with rhodium complexes and heteroaromatic olefins like 2-vinylpyridine (B74390) and 1-vinylpyrazole reveals divergent reactivity pathways, particularly concerning C-H activation. acs.org The steric properties of the phosphine ligand play a crucial role in these transformations. acs.org

In the case of 2-vinylpyridine, its reaction with [Rh(μ-Cl)(η²-coe)₂]₂ (coe = cyclooctene) in the presence of the relatively small dimethylphenylphosphine (B1211355) ligand leads to the activation of the terminal olefinic C-H bond. acs.org This results in the formation of a mixed-valence Rh(I)-Rh(III) dinuclear complex. acs.org The structure is characterized by a bridging hydrido ligand and a 2-(pyridin-2-yl)vinyl moiety that acts as a chelate to one rhodium center and bridges to the second metal atom via an η²-olefin bond. acs.org The C-H activation forms a hydrido-Rh(III)-alkenyl cyclometalated intermediate, which is stabilized by the formation of bridges to a phosphine-Rh(I) fragment. acs.org

Conversely, 1-vinylpyrazole does not undergo a similar C-H activation process under the same conditions. acs.org Instead, it reacts to form dinuclear rhodium species where two 1-vinylpyrazole ligands bridge the metal centers. acs.org Each 1-vinylpyrazole ligand coordinates in a κ-N-η²-C,C' fashion, with the nitrogen atom bonded to one rhodium center and the vinyl group's η²-C,C' bond coordinated to the other. acs.org This distinct reactivity is attributed to the different electronic and steric environments presented by the two heteroaromatic olefins. acs.org

Applications with Other Transition Metals (e.g., Pt, Ni, Cu, Au, Fe, Ru, Ag, Lanthanides, Alkaline-earth)

This compound ligands form stable and catalytically relevant complexes with a wide array of transition metals beyond rhodium.

Platinum (Pt): Cycloplatinated(II) complexes involving 2-vinylpyridine and various phosphine ligands like PPh₃, PPh₂Me, and PPhMe₂ have been synthesized and studied. These complexes are luminescent and can undergo oxidative addition reactions, with the electronic and steric properties of the phosphine ligand influencing the reaction rates.

Nickel (Ni): The reaction of vinyldiphenylphosphine with Ni(COD)₂ (COD = 1,5-cyclooctadiene) leads to the formation of three-coordinate dinickelacycles, where the complexes are tethered intermolecularly through Ni-olefin interactions. rsc.org Additionally, monodentate phosphine ligands are effective in the nickel-mediated oxidative addition of vinylcyclobutane to form metallacycles, which are active in catalytic C-C bond activation. nih.govrsc.org

Copper (Cu): Thiazolyl phosphines have proven to be excellent ligands for copper-catalyzed arylation and vinylation of nucleophiles. researchgate.net Furthermore, a general and highly efficient method for the copper(I)-catalyzed coupling of vinyl halides with secondary phosphines has been developed, utilizing N,N'-dimethylethylenediamine as a co-ligand. nih.gov

Gold (Au): Bifunctional chiral phosphine ligands enable cooperative gold catalysis, facilitating the asymmetric trapping of in-situ generated vinyl gold carbene species by alcoholic nucleophiles. researchgate.netnih.gov This strategy has been applied to synthesize γ-alkoxy-α,β-unsaturated imides with high enantioselectivity. researchgate.netnih.gov The weak gold-phosphorous (Au-P) bond in phosphine-ligated gold clusters is advantageous for applications in catalysis. staffs.ac.ukresearchgate.net

Iron (Fe): Iron complexes can catalyze the regioselective hydrophosphination of terminal arylalkynes with secondary phosphines to produce vinylphosphines. staffs.ac.uk Chelating bisphosphine ligands are also widely used as effective additives in a variety of iron-catalyzed cross-coupling reactions. acs.org

Ruthenium (Ru): P-stereogenic aminohydroxyphosphine (PNO) ligands, prepared from optically pure alkylphenylvinylphosphine oxides, have been examined in the asymmetric ruthenium-catalyzed hydrogen transfer reduction of aryl ketones. acs.org

Silver (Ag): Vinyldiphenylphosphine readily forms complexes with silver(I) salts. acs.org Phosphine ligands are known to stabilize silver(I) centers, forming structurally diverse complexes, some of which exhibit antiproliferative activity. nih.govresearchgate.net The choice of phosphine ligand can modulate the solubility, stability, and bioavailability of these silver complexes. researchgate.net

Lanthanides: The coordination chemistry of lanthanides with phosphines is less common compared to transition metals, as hard lanthanide cations have a lower affinity for soft phosphine donors. researchgate.net Consequently, research has focused more on complexes with phosphine oxides. mdpi.com These complexes have applications in photoluminescent devices and as magnetic materials, with limited reports on their catalytic use. rsc.orgmdpi.com

Alkaline-earth Metals: Calcium complexes, such as the heteroleptic β-diketiminato-stabilized [(PhNC(Me)CHC(Me)NPh)CaPPh₂], have been shown to catalyze the intermolecular hydrophosphination of substrates like styrene and 2-vinylpyridine.

Enantioselective and Diastereoselective Catalysis

Chiral this compound Ligands in Asymmetric Synthesis

Chiral phosphine ligands are paramount in transition-metal-catalyzed asymmetric synthesis, enabling the production of optically active compounds with high efficiency and selectivity. mdpi.com Vinyl phosphines serve as crucial precursors for certain classes of these sophisticated ligands. A practical route to P-stereogenic ligands involves the synthesis of optically pure alkylphenylvinylphosphine oxides, which can then be converted into aminophosphine (B1255530) (PN) and aminohydroxyphosphine (PNO) ligands. acs.org This methodology allows for stereocontrol at various stages, providing specific chiral combinations in the final ligand. acs.org

A diverse array of chiral phosphine ligand architectures has been developed and successfully applied in asymmetric catalysis. mdpi.com These can be broadly categorized into ligands with backbone chirality (e.g., BINAP, DuPHOS) and P-chiral ligands with a stereogenic phosphorus atom (e.g., DIPAMP).

Examples of their applications include:

Asymmetric Hydrogenation: Rhodium complexes of P-chiral phosphine-phosphoramidite ligands (e.g., MatPhos) achieve excellent enantioselectivity (96-99% ee) in the hydrogenation of 1-alkyl vinyl esters, providing a route to chiral secondary alcohols. researchgate.net

Asymmetric Hydroformylation: Hybrid bidentate phosphine-phosphorodiamidite ligands (BettiPhos), which possess a stereogenic phosphorus atom, have been used in rhodium-catalyzed asymmetric hydroformylation of vinyl esters, yielding very high enantioselectivities (up to 97% ee) and regioselectivities.

Asymmetric Allylic Alkylation: Chiral phosphines are effective asymmetric inductors in palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful method for forming C-C bonds and generating stereogenic centers. nih.gov

Asymmetric Gold Catalysis: Amide-functionalized chiral binaphthylphosphine ligands have been employed in cooperative gold catalysis to facilitate the enantioselective trapping of reactive vinyl gold carbene intermediates, producing γ-alkoxy-α,β-unsaturated imides with excellent enantiomeric excesses. researchgate.netnih.gov

The development of these ligands is often facilitated by using phosphine-boranes as stable, handleable intermediates, which allow for the rational design and synthesis of conformationally rigid and electron-rich P-chiral phosphine ligands.

Kinetic Resolution Strategies (e.g., Enantioselective Hydrogenation)

Kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture, wherein one enantiomer reacts faster than the other with a chiral catalyst or reagent. Enantioselective hydrogenation using transition metal complexes with chiral phosphine ligands is a prominent method for achieving kinetic resolution.

A notable application is the hydrogenative kinetic resolution of racemic vinyl sulfoxides. researchgate.net Using rhodium complexes of phosphine-phosphite ligands, this strategy allows for the isolation of both the unreacted sulfoxide (B87167) and the reduced sulfane product in excellent yields and with high enantioselectivities (up to 99% and 97% ee, respectively). researchgate.net

This approach has also been applied to the kinetic resolution of tertiary this compound oxides through enantioselective hydrogenation, providing a pathway to enantioenriched P-stereogenic compounds. Furthermore, the dynamic kinetic resolution (DKR) of phosphines has been achieved through electrochemical oxidation using substoichiometric chiral phosphate (B84403) salts as supporting electrolytes. This DKR strategy takes advantage of the rapid pyramidal inversion of an anodically generated phosphoniumyl radical cation, allowing the less reactive enantiomer to convert to the more reactive one in situ, theoretically enabling a 100% yield of a single enantiomer of the product.

The success of these kinetic resolution strategies is highly dependent on the chiral ligand. P-chiral bis(trialkylphosphine) ligands have demonstrated exceptionally high enantioselectivity in various hydrogenation reactions, making them ideal candidates for developing efficient kinetic resolution processes.

Data Tables

Interactive Table: Selected Chiral Phosphine Ligands in Asymmetric Catalysis

| Ligand Type | Example Ligand | Metal | Reaction Type | Substrate Class | Max. Enantioselectivity (ee) | Ref. |

| Phosphine-Phosphoramidite | MatPhos | Rh | Hydrogenation | 1-Alkyl vinyl esters | 99% | researchgate.net |

| Phosphine-Phosphorodiamidite | BettiPhos | Rh | Hydroformylation | Vinyl esters | 97% | |

| Bifunctional Binaphthylphosphine | Amide-functionalized | Au | Nucleophilic Trapping | Enynamides | >99% | researchgate.netnih.gov |

| Aminohydroxyphosphine (PNO) | from Vinylphosphine Oxide | Ru | Transfer Hydrogenation | Aryl ketones | - | acs.org |

| P-Chiral Bisphosphine | t-Bu-BisP* | Rh | Hydrogenation | Enamides | >99% |

Interactive Table: Kinetic Resolution via Enantioselective Hydrogenation